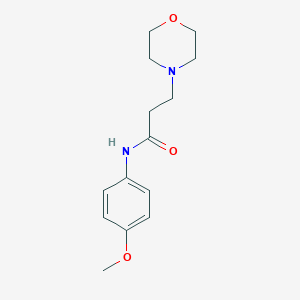![molecular formula C22H17N3O4S B247099 ethyl 4-(3-(2-furyl)-6-oxo-4-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247099.png)
ethyl 4-(3-(2-furyl)-6-oxo-4-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-(2-furyl)-6-oxo-4-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate, also known as EFOB or EFOB-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. EFOB-1 is a pyrrolopyrazole derivative that has been shown to exhibit potent anti-inflammatory and anti-tumor activities.
Mecanismo De Acción
The exact mechanism of action of ethyl 4-(3-(2-furyl)-6-oxo-4-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate-1 is not fully understood. However, studies have suggested that this compound-1 may exert its anti-inflammatory and anti-tumor activities by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of various genes involved in inflammation and cancer. This compound-1 has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects:
This compound-1 has been shown to exhibit potent anti-inflammatory and anti-tumor activities in vitro. In vivo studies have also shown that this compound-1 can inhibit the growth of tumors in mouse models. This compound-1 has been shown to reduce the levels of pro-inflammatory cytokines in mouse models of inflammation. This compound-1 has also been shown to reduce the levels of tumor markers such as VEGF and MMP-9 in mouse models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(3-(2-furyl)-6-oxo-4-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate-1 has several advantages for lab experiments. This compound-1 is a small molecule compound that can be easily synthesized in large quantities. This compound-1 is also stable under normal laboratory conditions. However, this compound-1 has some limitations for lab experiments. This compound-1 has poor solubility in water, which can make it difficult to use in cell culture experiments. This compound-1 also has poor bioavailability, which can limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of ethyl 4-(3-(2-furyl)-6-oxo-4-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate-1. One potential direction is to investigate the potential therapeutic applications of this compound-1 in animal models of inflammation and cancer. Another potential direction is to optimize the synthesis method of this compound-1 to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound-1 and to identify potential targets for its therapeutic applications.
Métodos De Síntesis
The synthesis of ethyl 4-(3-(2-furyl)-6-oxo-4-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate-1 involves the condensation of 2-acetylthiophene, 2-furylacrolein, and 3,4-dihydro-5H-pyrrolo[3,4-c]pyrazole-6-one in the presence of ethyl 4-aminobenzoate. The reaction is carried out in ethanol at reflux temperature for several hours to yield this compound-1 as a yellow solid with a high yield.
Aplicaciones Científicas De Investigación
Ethyl 4-(3-(2-furyl)-6-oxo-4-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate-1 has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound-1 exhibits potent anti-inflammatory and anti-tumor activities. This compound-1 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide-stimulated macrophages. This compound-1 has also been shown to induce apoptosis in various cancer cell lines such as A549, MCF-7, and HepG2.
Propiedades
Fórmula molecular |
C22H17N3O4S |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
ethyl 4-[3-(furan-2-yl)-6-oxo-4-thiophen-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate |
InChI |
InChI=1S/C22H17N3O4S/c1-2-28-22(27)13-7-9-14(10-8-13)25-20(16-6-4-12-30-16)17-18(15-5-3-11-29-15)23-24-19(17)21(25)26/h3-12,20H,2H2,1H3,(H,23,24) |
Clave InChI |
POHKKJOJPVCJCW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC=CS5 |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247016.png)

amino]propanamide](/img/structure/B247018.png)
amino]propanamide](/img/structure/B247021.png)
![4-Bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247022.png)
![3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247023.png)
![1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247024.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247025.png)
![1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247026.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B247028.png)
![Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B247030.png)
![3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B247033.png)
![3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247034.png)
